Balanced Lipophilicity: XLogP3 = 1.0 Positions the Cyclopropanecarbonyl Analog Between Overly Lipophilic and Overly Polar Comparators
The target compound exhibits a computed XLogP3 of 1.0, which is significantly lower than the N-propyl analog (2-chloro-1-(4-propylpiperazin-1-yl)butan-1-one, XLogP3 = 2.0) and notably higher than the N-methylsulfonyl analog (2-chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one, XLogP3 = 0.3) [1][2]. It also surpasses the N-methyl analog (LogP = 0.65) . This intermediate lipophilicity falls within the optimal range (XLogP3 1–3) commonly associated with favorable oral absorption and blood-brain barrier permeability in drug discovery programs [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 (CID 121204642, PubChem) |
| Comparator Or Baseline | 2-Chloro-1-(4-propylpiperazin-1-yl)butan-1-one (XLogP3 = 2.0); 2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one (XLogP3 = 0.3); 2-Chloro-1-(4-methylpiperazin-1-yl)butan-1-one (LogP = 0.65) |
| Quantified Difference | ΔXLogP3 = -1.0 vs. N-propyl analog; +0.7 vs. N-methylsulfonyl analog; +0.35 vs. N-methyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem/Cactvs); values sourced from kuujia.com and chemsrc.com databases |
Why This Matters
A balanced XLogP3 of 1.0 avoids the excessive lipophilicity (XLogP3 >2) that can lead to high metabolic clearance and phospholipidosis risk, while also avoiding the excessive polarity (XLogP3 <0.5) that can impair membrane permeation—making this compound a better starting point for lead optimization than its more extreme analogs.
- [1] Kuujia.com. Cas no 2098111-15-8. Computed Properties: XLogP3 = 1, Topological Polar Surface Area = 40.6 Ų. View Source
- [2] Kuujia.com. Cas no 2097995-98-5 (2-Chloro-1-(4-propylpiperazin-1-yl)butan-1-one). XLogP3 = 2; Cas no 2092269-36-6 (2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one). XLogP3 = 0.3. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
